molecular formula C15H15BrN2O3 B2983154 N-(4-bromophenyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034316-63-5

N-(4-bromophenyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No. B2983154
CAS RN: 2034316-63-5
M. Wt: 351.2
InChI Key: TUQBKKBHIGXSIH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as BINA, is a novel isonicotinamide derivative that has gained attention in the scientific community due to its potential therapeutic applications. BINA has been found to exhibit potent and selective inhibitory effects on the activity of the enzyme histone deacetylase 2 (HDAC2), which is implicated in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

Scientific Research Applications

Bromophenols and Isonicotinamide Derivatives in Scientific Research

  • Bromophenols as Antioxidants and Antibacterials : Bromophenols isolated from marine algae have been studied for their antioxidant and antibacterial activities. These compounds, due to their bromine and phenol functional groups, exhibit potent radical scavenging abilities and can inhibit bacterial growth, suggesting potential for development into natural antioxidant supplements or antibacterial agents (Li et al., 2011), (Xu et al., 2003).

  • Synthesis and Applications of Bromophenyl Derivatives : The synthesis of bromophenyl derivatives has been reported for various applications, including the development of molecular electronics and photosensitizers for photodynamic therapy. These studies highlight the versatility of bromophenyl compounds in synthesizing materials for electronic applications and potential cancer treatments (Stuhr-Hansen et al., 2005), (Pişkin et al., 2020).

  • Isonicotinamide in Organic Synthesis : Isonicotinamide derivatives have been explored for their roles in organic synthesis, including the facilitation of novel coupling reactions that lead to the formation of complex organic molecules. This demonstrates the utility of isonicotinamide derivatives as key intermediates or catalysts in the synthesis of novel organic compounds (Harada et al., 1992), (Zolfigol et al., 2013).

properties

IUPAC Name

N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c1-20-8-9-21-14-10-11(6-7-17-14)15(19)18-13-4-2-12(16)3-5-13/h2-7,10H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQBKKBHIGXSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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